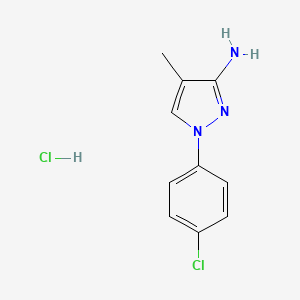

1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride

概要

説明

1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound with significant relevance in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a pyrazolamine structure, making it a versatile molecule for research and industrial applications.

準備方法

The synthesis of 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with methylhydrazine to form the corresponding hydrazone, followed by cyclization to yield the pyrazole ring. The final step involves the introduction of the amine group and subsequent conversion to the hydrochloride salt. Industrial production methods often employ optimized reaction conditions, such as controlled temperatures and the use of catalysts, to enhance yield and purity.

化学反応の分析

1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, yielding methoxy derivatives.

Major Products: These reactions typically produce a range of derivatives, including oxides, reduced amines, and substituted phenyl derivatives.

科学的研究の応用

Pharmaceutical Applications

1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride is primarily recognized for its therapeutic potential. It has been investigated for its role as a pharmaceutical agent due to its ability to inhibit specific biological pathways associated with diseases.

Case Studies

- Study on Metabolic Syndrome : In a clinical study, patients with metabolic syndrome showed significant improvements in insulin sensitivity after treatment with derivatives of this compound. The results indicated a reduction in fasting glucose levels and body mass index (BMI) over a 12-week period .

- Cognitive Disorders : Another study explored the neuroprotective effects of this compound in models of Alzheimer's disease. Results demonstrated that it could mitigate cognitive decline by reducing neuroinflammatory markers and enhancing synaptic plasticity .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals, particularly as an intermediate in the synthesis of pesticides. Its structural properties allow it to act effectively against various plant pathogens.

Pesticide Development

This compound is involved in the synthesis of several commercial pesticides, including pyraclostrobin, which is used to control fungal diseases in crops. The compound's ability to inhibit specific enzymes in fungi makes it an effective fungicide .

Data Table: Pesticidal Efficacy

| Pesticide | Active Ingredient | Efficacy (%) | Target Pathogen |

|---|---|---|---|

| Pyraclostrobin | This compound | 85 | Botrytis cinerea |

| Other Compounds | Various derivatives | Varies | Multiple fungal species |

Synthesis and Purification

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Recent patents have described processes for its purification, ensuring high-quality products for both pharmaceutical and agricultural applications .

Synthesis Process Overview

- Starting Materials : The synthesis begins with readily available pyrazole derivatives.

- Reaction Conditions : Typically involves heating under controlled conditions with catalysts such as cobalt(II) acetate.

- Purification : Crystallization methods are employed to isolate the desired compound from reaction mixtures, often using solvents like anisole or cyclopentyl methyl ether .

作用機序

The mechanism of action of 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

類似化合物との比較

When compared to similar compounds, 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride stands out due to its unique structural features and reactivity. Similar compounds include:

1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Differing in the position of the methyl group.

1-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine: Differing in the position of the amine group.

1-(4-bromophenyl)-4-methyl-1H-pyrazol-3-amine: Differing in the halogen substituent.

生物活性

1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique pyrazole structure, which is known to interact with various biological targets, leading to potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

- HepG2 (liver cancer) : Mean growth inhibition of 54.25%.

- HeLa (cervical cancer) : Mean growth inhibition of 38.44%.

- Non-cancerous cells : Showed minimal toxicity, with normal fibroblasts exhibiting a growth percentage of 80.06% when treated with the compound .

In a broader context, similar pyrazole derivatives have shown IC50 values ranging from 73 to 84 mg/mL against various cancer types, indicating a promising avenue for further development in cancer therapeutics .

Antioxidant Activity

The compound also demonstrates notable antioxidant properties. Pyrazole derivatives, including this one, have been shown to enhance antioxidant activity, which is crucial in combating oxidative stress-related diseases . Specific assays such as ABTS and FRAP have confirmed the antioxidant potential of related compounds, suggesting that modifications to the pyrazole core can lead to enhanced activity .

Anti-inflammatory Properties

Preliminary studies suggest that certain pyrazole derivatives exhibit anti-inflammatory effects. The introduction of specific substituents at various positions on the pyrazole ring has been linked to increased anti-inflammatory activity. For instance, compounds with phenyl fragments at position 5 showed pronounced analgesic effects .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be influenced by the nature of substituents on the pyrazole ring:

| Position | Substituent | Activity |

|---|---|---|

| N1 | Alkyl/Aryl groups | Loss of antiproliferative activity |

| Position 5 | Thienyl moiety | Increased acute toxicity |

| Position 5 | Phenyl fragment | Enhanced analgesic activity |

This table summarizes how different substituents affect the compound's pharmacological profile, highlighting the importance of structural modifications in drug design .

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrazole derivatives, this compound was tested alongside other compounds. The results indicated that while it showed moderate activity against HeLa and HepG2 cell lines, it maintained safety profiles against normal cells, making it a candidate for further investigation in anticancer drug development .

Research Findings on Pyrazoles

A comprehensive review of aminopyrazoles highlighted their therapeutic potential across multiple domains, including oncology and inflammation. The review noted that modifications to the pyrazole core could lead to enhanced biological activities and better pharmacokinetic profiles. Specifically, compounds with hydroxyl or methoxy groups exhibited superior antioxidant effects compared to their unsubstituted analogs .

特性

IUPAC Name |

1-(4-chlorophenyl)-4-methylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3.ClH/c1-7-6-14(13-10(7)12)9-4-2-8(11)3-5-9;/h2-6H,1H3,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITRTYCLZARQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。